molecular formula C29H36N4O4 B10873775 2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide

2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B10873775
M. Wt: 504.6 g/mol
InChI Key: AGWQTUYAEGTGJK-UHFFFAOYSA-N
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Description

2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a phenoxyphenyl group, and a dimethyl-dioxocyclohexylidene moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

The synthesis of 2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide involves multiple steps. The initial step typically includes the acylation of dimedone with acetic anhydride to form 2-acetyldimedone. This intermediate is then reacted with various reagents to introduce the piperazine and phenoxyphenyl groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxyphenyl group using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenoxyphenyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The dimethyl-dioxocyclohexylidene moiety may also contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar compounds include those with piperazine rings and phenoxyphenyl groups, such as:

  • 1-BOC-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine
  • Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]carbothioyl}amino)benzoate

Compared to these compounds, 2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide offers unique structural features that may enhance its efficacy and specificity in various applications .

Properties

Molecular Formula

C29H36N4O4

Molecular Weight

504.6 g/mol

IUPAC Name

2-[4-[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C29H36N4O4/c1-29(2)18-26(34)25(27(35)19-29)20-30-12-13-32-14-16-33(17-15-32)21-28(36)31-22-8-10-24(11-9-22)37-23-6-4-3-5-7-23/h3-11,20,34H,12-19,21H2,1-2H3,(H,31,36)

InChI Key

AGWQTUYAEGTGJK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCCN2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)O)C

Origin of Product

United States

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